Cas no 477874-92-3 (4-chloro-Thieno[2,3-c]pyridine)

4-chloro-Thieno[2,3-c]pyridine structure
477874-92-3 structure
商品名:4-chloro-Thieno[2,3-c]pyridine
CAS番号:477874-92-3
MF:C7H4NSCl
メガワット:169.63136
CID:1112847
PubChem ID:22250076

4-chloro-Thieno[2,3-c]pyridine 化学的及び物理的性質

名前と識別子

    • 4-chloro-Thieno[2,3-c]pyridine
    • 4-chlorothieno[2,3-c]pyridine
    • 477874-92-3
    • AKOS006302970
    • WS-01394
    • W19031
    • 4-chloro-thieno[3,2-d]pyridine
    • DB-195703
    • TZJPQRUHOWOSFF-UHFFFAOYSA-N
    • SCHEMBL8448
    • MB08838
    • CUA87492
    • MDL: MFCD10699426
    • インチ: InChI=1S/C7H4ClNS/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4H
    • InChIKey: TZJPQRUHOWOSFF-UHFFFAOYSA-N
    • ほほえんだ: C1=CSC2=CN=CC(=C12)Cl

計算された属性

  • せいみつぶんしりょう: 168.9752980g/mol
  • どういたいしつりょう: 168.9752980g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 41.1Ų

4-chloro-Thieno[2,3-c]pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR00DRO5-100mg
4-chlorothieno[2,3-c]pyridine
477874-92-3 95%
100mg
$325.00 2023-12-14
1PlusChem
1P00DRFT-250mg
4-chlorothieno[2,3-c]pyridine
477874-92-3 95%
250mg
$573.00 2024-05-01
A2B Chem LLC
AG41289-250mg
4-chlorothieno[2,3-c]pyridine
477874-92-3 95%
250mg
$635.00 2024-04-19
A2B Chem LLC
AG41289-100mg
4-chlorothieno[2,3-c]pyridine
477874-92-3 95%
100mg
$335.00 2024-04-19
A2B Chem LLC
AG41289-10mg
4-chlorothieno[2,3-c]pyridine
477874-92-3 95
10mg
$135.00 2024-04-19
1PlusChem
1P00DRFT-500mg
4-chlorothieno[2,3-c]pyridine
477874-92-3 95%
500mg
$810.00 2024-05-01
eNovation Chemicals LLC
Y1252357-500mg
4-chlorothieno[2,3-c]pyridine
477874-92-3 95%
500mg
$1385 2025-02-21
eNovation Chemicals LLC
Y1252357-1g
4-chlorothieno[2,3-c]pyridine
477874-92-3 95%
1g
$1360 2024-06-06
eNovation Chemicals LLC
Y1252357-250mg
4-chlorothieno[2,3-c]pyridine
477874-92-3 95%
250mg
$970 2025-02-25
eNovation Chemicals LLC
Y1252357-100mg
4-chlorothieno[2,3-c]pyridine
477874-92-3 95%
100mg
$505 2025-02-25

4-chloro-Thieno[2,3-c]pyridine 関連文献

4-chloro-Thieno[2,3-c]pyridineに関する追加情報

4-Chloro-Thieno[2,3-c]Pyridine: A Comprehensive Overview

The compound with CAS No 477874-92-3, commonly referred to as 4-chloro-thieno[2,3-c]pyridine, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring fused with a thiophene moiety, and the presence of a chlorine substituent at the 4-position. The combination of these structural features imparts distinctive electronic and optical properties to the molecule, making it a subject of interest for both academic research and industrial applications.

Thieno[2,3-c]pyridine derivatives have been extensively studied due to their potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of a chlorine atom at the 4-position in 4-chloro-thieno[2,3-c]pyridine further modulates the electronic characteristics of the molecule, enhancing its suitability for these applications. Recent studies have demonstrated that this substitution can improve the stability and efficiency of the compound when used in such devices.

The synthesis of 4-chloro-thieno[2,3-c]pyridine typically involves multi-step reactions that combine elements of aromatic substitution and cyclization. One common approach involves the reaction of a chloropyridine derivative with an appropriate thioether precursor under high-temperature conditions. This process often requires precise control over reaction conditions to ensure high yields and product purity. Researchers have also explored alternative synthetic routes, including microwave-assisted synthesis and catalytic methods, to optimize the production process.

One of the most notable aspects of 4-chloro-thieno[2,3-c]pyridine is its electronic structure. The conjugated system formed by the fused pyridine and thiophene rings allows for efficient charge transport and light absorption. This property has led to its investigation as a candidate for use in organic semiconductors. Recent advancements in computational chemistry have enabled detailed modeling of the electronic states of this compound, providing deeper insights into its potential applications.

In addition to its electronic properties, 4-chloro-thieno[2,3-c]pyridine exhibits interesting optical characteristics. Its absorption spectrum spans a broad range of wavelengths, making it suitable for applications in light-emitting devices. Researchers have also explored the use of this compound in sensing applications due to its ability to respond to external stimuli, such as changes in temperature or pH levels.

The structural versatility of thieno[2,3-c]pyridine derivatives has inspired further modifications to enhance their performance in specific applications. For instance, substituting different groups at various positions on the ring can alter the compound's solubility, stability, or reactivity. In the case of 4-chloro-thieno[2,3-c]pyridine, the chlorine substituent not only influences electronic properties but also serves as a reactive site for further functionalization.

Recent studies have focused on improving the stability and efficiency of 4-chloro-thieno[2,3-c]pyridine for use in practical devices. For example, researchers have investigated encapsulation techniques to protect the compound from environmental factors that could degrade its performance over time. Additionally, efforts have been made to integrate this compound into device architectures that maximize its optoelectronic properties while minimizing energy losses.

In conclusion, 4-chloro-thieno[2,3-c]pyridine represents a promising material for various applications in modern electronics and photonics. Its unique structure and tunable properties make it a valuable subject for ongoing research and development efforts. As advancements in synthetic methods and device integration continue to evolve, this compound is likely to play an increasingly important role in shaping future technologies.

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